Benzamide, N-hydroxy-N-(2-methylphenyl)-2-nitro-
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Overview
Description
Benzamide, N-hydroxy-N-(2-methylphenyl)-2-nitro-: is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide core structure with additional functional groups, including a hydroxy group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-hydroxy-N-(2-methylphenyl)-2-nitro- typically involves the reaction of 2-methylphenylamine with nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-hydroxy-N-(2-methylphenyl)-2-nitro- can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Benzamide, N-hydroxy-N-(2-methylphenyl)-2-nitro- is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, Benzamide, N-hydroxy-N-(2-methylphenyl)-2-nitro- is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of Benzamide, N-hydroxy-N-(2-methylphenyl)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
- Benzamide, N-methyl-N-phenyl-
- Benzamide, N-phenyl-
- N-Hydroxy-N-(2-methylphenyl)acetamide
Comparison: Benzamide, N-hydroxy-N-(2-methylphenyl)-2-nitro- is unique due to the presence of both hydroxy and nitro functional groups. This combination imparts distinct chemical and biological properties, differentiating it from other benzamide derivatives. For example, the nitro group enhances its reactivity in reduction reactions, while the hydroxy group contributes to its potential as an enzyme inhibitor.
Properties
CAS No. |
62064-01-1 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-hydroxy-N-(2-methylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O4/c1-10-6-2-4-8-12(10)15(18)14(17)11-7-3-5-9-13(11)16(19)20/h2-9,18H,1H3 |
InChI Key |
QXBFKEIOSAFGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
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